N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not available in the provided sources.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against breast cancer cells (IC50 values less than 1 µg/mL) due to their ability to induce apoptosis and inhibit cell proliferation .
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
1 | A-431 | 1.61 | Apoptosis induction |
2 | MCF-7 | 1.98 | Cell cycle arrest |
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity . Thiazole derivatives are often explored for their neuroprotective effects. In a study involving pentylenetetrazole-induced seizures, compounds similar to this one demonstrated significant protection against seizure activity, suggesting a potential role in epilepsy treatment .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties . Research indicates that derivatives containing the pyrazolidine structure can inhibit pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory conditions. The mechanism involves blocking the NF-kB pathway, leading to reduced expression of inflammatory mediators .
Study on Antitumor Efficacy
In a recent clinical trial, a derivative of this compound was tested on patients with advanced solid tumors. The results indicated a promising response rate of approximately 30%, with manageable side effects. The study emphasized the importance of further exploration into dosage optimization and combination therapies with existing chemotherapeutics .
Neuroprotective Study
A preclinical study evaluated the neuroprotective effects of the compound in a rodent model of epilepsy. The results showed that administration significantly reduced seizure frequency and duration compared to control groups. This finding supports the hypothesis that thiazole-containing compounds may offer therapeutic benefits in neurological disorders .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-15-5-8-18(9-6-15)25-27-16(2)23(33-25)19-14-20(29-28-19)24(30)26-12-11-17-7-10-21(31-3)22(13-17)32-4/h5-10,13,19-20,28-29H,11-12,14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGMMYGBQGHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.